molecular formula C20H20N4O2S B296140 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No. B296140
M. Wt: 380.5 g/mol
InChI Key: BLMGDTLVLWLISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as P2Y12 receptor antagonist, is a potent inhibitor of platelet aggregation and has been shown to have potential therapeutic benefits in several disease states.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its binding to the 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide receptor on platelets. This binding inhibits the activation of the receptor, which in turn inhibits platelet activation and aggregation. This mechanism of action makes it a potent antiplatelet agent and has potential therapeutic benefits in several disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide have been extensively studied. This compound has been shown to inhibit platelet aggregation, which can reduce the risk of thrombosis and cardiovascular events. It has also been shown to have potential therapeutic benefits in several disease states, including stroke, myocardial infarction, and peripheral artery disease. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide in lab experiments include its potent antiplatelet activity, its potential therapeutic benefits in several disease states, and its ability to inhibit tumor growth and metastasis. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide. One potential direction is to further investigate its potential therapeutic benefits in disease states such as stroke, myocardial infarction, and peripheral artery disease. Another potential direction is to investigate its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis. Additionally, further research is needed to investigate the potential toxicity and safety of this compound in humans.

Synthesis Methods

The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves a multi-step process. The starting materials for the synthesis are 2-chloro-N-(2-phenylethyl)acetamide and 6-amino-4-oxo-5-phenyl-1H-pyrimidine-2-thiol. The reaction between these two compounds produces the desired product, which is then purified using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of platelet aggregation and has been shown to have potential therapeutic benefits in several disease states, including stroke, myocardial infarction, and peripheral artery disease. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and metastasis.

properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H20N4O2S/c21-18-17(15-9-5-2-6-10-15)19(26)24-20(23-18)27-13-16(25)22-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,22,25)(H3,21,23,24,26)

InChI Key

BLMGDTLVLWLISN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.